3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Beschreibung

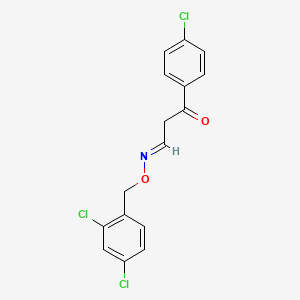

3-(4-Chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a propanal backbone substituted with a 4-chlorophenyl group at the carbonyl position and a 2,4-dichlorobenzyl ether moiety at the oxime oxygen (Figure 1).

Eigenschaften

IUPAC Name |

(3E)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLAPAUAIACWEG-DNTJNYDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves the reaction of 3-(4-chlorophenyl)-3-oxopropanal with 2,4-dichlorobenzyl hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The chlorinated aromatic rings may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Core structure : β-Oxo-propanal oxime.

- Substituents :

- 4-Chlorophenyl group at the propanal carbonyl.

- 2,4-Dichlorobenzyl group at the oxime oxygen.

- Molecular formula: Estimated as C₁₆H₁₂Cl₃NO₃ (exact mass requires experimental validation).

Synthetic routes for analogous oximes often employ carbodiimide-mediated coupling (e.g., EDCI) for oxime ether formation, as demonstrated in .

Structural and Molecular Comparisons

The compound’s closest analogs differ in backbone architecture, substituent positions, and biological activity. Key examples include:

Table 1: Molecular and Structural Comparison

*Estimated based on structural similarity; experimental validation required.

Key Observations :

- Backbone Diversity : The target compound’s propanal oxime contrasts with CITCO’s imidazothiazole core, which enhances rigidity and receptor binding specificity .

- Substituent Positioning : The 2,4-dichlorobenzyl group in the target compound vs. CITCO’s 3,4-dichlorobenzyl group may alter steric interactions with nuclear receptors like CAR or PXR .

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) :

- Activity : Potent human CAR agonist (EC₅₀ ~20 nM) with negligible activity against PXR or LXR .

- Mechanism : Induces CAR nuclear translocation and upregulates CYP2B6 in hepatocytes .

- Selectivity : 3,4-dichlorobenzyl substitution critical for human CAR specificity; mouse CAR responds to TCP instead .

Target Compound :

- Hypothesized Activity : The 2,4-dichlorobenzyl group may reduce CAR affinity compared to CITCO due to altered spatial orientation. However, the propanal backbone could favor interactions with other targets (e.g., AhR or PPARs) .

- Supporting Evidence : Oximes with para-chloro substitutions (e.g., 4-chlorophenyl) often exhibit enhanced metabolic stability .

Other Analogs :

Physicochemical and Pharmacokinetic Properties

- Solubility : Oxime derivatives like CITCO are typically DMSO-soluble (), but logP values vary with substituents. The target compound’s logP is estimated at ~6.7 (similar to ’s analog) .

- Metabolic Stability : Chlorine atoms at para positions (e.g., 4-chlorophenyl) reduce oxidative metabolism, enhancing half-life .

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime?

The synthesis involves multi-step protocols:

- Step 1 : Formation of the ether linkage by reacting 2,4-dichlorobenzyl chloride with a phenolic intermediate (e.g., 4-hydroxybenzaldehyde) under basic conditions (e.g., triethylamine) in dichloromethane .

- Step 2 : Introduction of the oxime group via condensation of the aldehyde intermediate with hydroxylamine derivatives. Reaction conditions (pH, temperature) are critical to avoid side reactions .

- Analytical Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm intermediate purity .

Q. Which spectroscopic and computational methods are employed to characterize this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the positions of chlorophenyl and oxime groups. Key peaks include δ 8.2–8.5 ppm (oxime proton) and aromatic protons at δ 7.0–7.8 ppm .

- IR Spectroscopy : Stretching vibrations for the oxime group (C=N at ~1640 cm) and carbonyl (C=O at ~1700 cm) are diagnostic .

- Computational Chemistry : Density Functional Theory (DFT) predicts electronic properties and reactivity, aiding in understanding interactions with biological targets .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL .

- Anticancer Potential : In vitro studies show IC values of 10–25 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Mechanistic Insights : Preliminary data suggest enzyme inhibition (e.g., cytochrome P450) or membrane disruption due to chlorinated benzyl groups .

Advanced Research Questions

Q. How does the compound interact with molecular targets, and what methodologies elucidate its mechanism of action?

- Target Identification : Fluorescence-based assays and molecular docking studies indicate binding to human constitutive androstane receptor (CAR) and cytochrome P450 isoforms .

- Enzyme Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition of CYP2B6, with values of 5–10 µM .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives demonstrates localization in endoplasmic reticulum and mitochondria .

Q. How do structural modifications (e.g., substituent position, halogenation) affect bioactivity?

- SAR Studies :

- Chlorine Position : 2,4-Dichlorobenzyl substituents enhance antimicrobial activity compared to 3,4-dichloro analogs .

- Oxime Ethers : Replacement of the oxime group with methyl ethers reduces anticancer potency by 50%, highlighting the oxime’s role in metal chelation .

- Comparative Data : Derivatives with 2,6-dichlorobenzyl groups show lower efficacy in seizure delay models, emphasizing the importance of substituent geometry .

Q. What computational models predict the compound’s behavior in biological systems?

- Molecular Dynamics (MD) Simulations : Predict interactions with lipid bilayers, suggesting membrane permeability .

- QSAR Models : Correlate logP values (experimental: ~6.7) with bioavailability; higher lipophilicity improves blood-brain barrier penetration but increases toxicity risks .

- Docking Studies : Identify binding pockets in CAR and CYP2B6, validated via mutagenesis assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

- Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity studies) and assay conditions (e.g., 48-hour exposure for cytotoxicity) .

- Purity Verification : High-performance liquid chromatography (HPLC) with >95% purity reduces variability. Discrepancies in molecular weight (e.g., 462.75 vs. 462.76 g/mol) may stem from isotopic differences; mass spectrometry (HRMS) is recommended for confirmation .

- Meta-Analysis : Compare data across multiple studies (e.g., PubChem, independent labs) to identify outliers .

Q. What are emerging research directions for this compound?

- In Vivo Studies : Evaluate pharmacokinetics (e.g., half-life, clearance) in rodent models to assess therapeutic potential .

- Formulation Development : Nanoencapsulation (e.g., liposomes) to improve solubility and reduce off-target effects .

- Multi-Target Drug Design : Hybrid derivatives combining oxime and thiazole moieties show promise in dual antimicrobial/anticancer activity .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours .

- Data Reproducibility : Share detailed protocols (e.g., solvent ratios, catalyst loading) via platforms like Zenodo or protocols.io .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.